3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14768912
InChI: InChI=1S/C22H22F2N2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)12-16/h5-13H,1-4H3,(H,25,27)
SMILES:
Molecular Formula: C22H22F2N2O3S
Molecular Weight: 432.5 g/mol

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

CAS No.:

Cat. No.: VC14768912

Molecular Formula: C22H22F2N2O3S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide -

Specification

Molecular Formula C22H22F2N2O3S
Molecular Weight 432.5 g/mol
IUPAC Name 3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide
Standard InChI InChI=1S/C22H22F2N2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)12-16/h5-13H,1-4H3,(H,25,27)
Standard InChI Key AIVWDKQTTVIGEW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)C(C)C)C

Introduction

3-Fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with a molecular formula of C22H22F2N2O3S and a molecular weight of approximately 432.5 g/mol . This compound belongs to the class of sulfonamides and pyrrole derivatives, which are known for their diverse biological activities. The presence of a fluorinated phenyl ring and a sulfonyl group contributes to its unique chemical properties and potential biological applications.

Structural Features

The compound features a pyrrole ring substituted with a 4-fluorophenylsulfonyl group and a propan-2-yl group. Additionally, it includes a benzamide moiety with a fluorine atom attached to the benzene ring. This combination of structural elements may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Synthesis

The synthesis of 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the sulfonyl group, and attachment of the benzamide moiety. Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamidePyrrole ring, sulfonyl group, butanamide moietyDifferent amide linkage
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamidePyrrole ring, sulfonyl group, methoxybenzamide moietyMethoxy substitution enhances biological activity
3-Fluoro-N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamidePyrrole ring, sulfonyl group, fluorobenzamide moietyFluorine enhances reactivity and biological interaction

Research Findings and Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide. Studies focusing on its interaction with biological targets and its mechanism of action will be crucial for determining its potential applications in medicine.

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